molecular formula C24H21ClFN3O3S B2449757 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-50-4

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No. B2449757
CAS RN: 866016-50-4
M. Wt: 485.96
InChI Key: BLKFLSDANOIFEF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound is closely related to various synthesized molecules explored for their potential in scientific research, focusing on their synthesis, structural characterization, and application in different fields such as antiviral, anticancer, and antimicrobial activities. For example, derivatives of similar compounds have been prepared through reactions involving tryptamine and flurbiprofen, showcasing a fragment akin to Brequinar used in SARS-CoV-2 treatment trials. These compounds are fully analyzed and characterized using NMR, UV, IR, and mass spectral data, indicating a methodological approach to understanding their potential applications in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2020).

Antiproliferative Activity

Another dimension of research investigates the antiproliferative activity of closely related compounds. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This highlights the compound's promising anticancer activity, backed by detailed crystal structure analysis, DFT, Hirshfeld surface analysis, and molecular docking studies (Huang et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds, such as nuarimol, reveals significant details about the arrangement and interactions within the crystal lattice. The dihedral angles and hydrogen bonding patterns observed provide insights into the molecular stability and potential interactions of these compounds with biological targets. Such structural analyses are crucial for designing molecules with desired biological activities (Kang, Kim, Park, & Kim, 2015).

Development of Drug Formulations

Research also extends to the development of suitable formulations for poorly water-soluble compounds, aiming at increasing in vivo exposure for therapeutic applications. Studies on precipitation-resistant solution formulations for related compounds have shown promising results in enhancing plasma concentrations and improving dose proportionality in animal models. This line of research is pivotal for the early clinical evaluation of potential drugs (Burton et al., 2012).

Antimicrobial and Anticancer Agents

Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These studies provide evidence of the potential therapeutic applications of such compounds, with some showing higher activity than reference drugs in anticancer assays. The comprehensive characterization and biological evaluation of these compounds contribute to the ongoing search for new, effective therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorophenylethylamine", "2-fluorobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "propanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorophenylethylamine is reacted with 2-fluorobenzaldehyde in the presence of propanoyl chloride and triethylamine in dichloromethane to form an imine intermediate.", "Step 2: The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of triethylamine in dichloromethane to form the desired product.", "Step 3: The product is purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "Step 4: The purified product is then washed with a solution of sodium bicarbonate, followed by a solution of sodium chloride, and finally with water to remove any impurities." ] }

CAS RN

866016-50-4

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Molecular Formula

C24H21ClFN3O3S

Molecular Weight

485.96

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30)

InChI Key

BLKFLSDANOIFEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F

solubility

not available

Origin of Product

United States

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